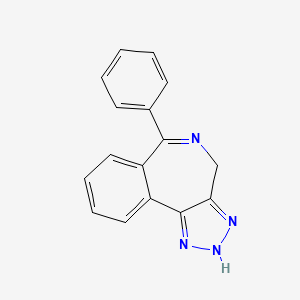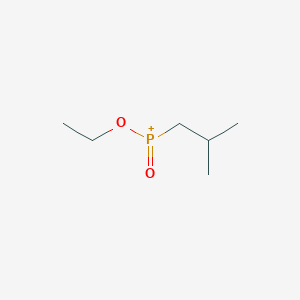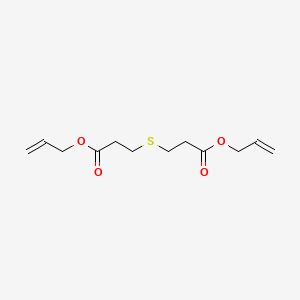
diallyl 3,3'-thiodipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C12H18O4S It is a diester derived from the reaction of allyl alcohol with 3,3’-thiodipropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
科学的研究の応用
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its allyl groups can participate in polymerization reactions, forming cross-linked polymer networks. Additionally, the sulfur atom in the thioether linkage can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different biological activities.
類似化合物との比較
Similar Compounds
Diallyl 3,3’-thiodipropanoate: Similar structure but with different ester groups.
1,3-Diphenylprop-2-en-1-one: Contains a similar allyl group but with phenyl substituents.
3-Methyl-1-p-tolyl-but-2-en-1-one: Similar allyl group with different substituents.
Uniqueness
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
特性
CAS番号 |
39557-51-2 |
|---|---|
分子式 |
C12H18O4S |
分子量 |
258.34 g/mol |
IUPAC名 |
prop-2-enyl 3-(3-oxo-3-prop-2-enoxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H18O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-4H,1-2,5-10H2 |
InChIキー |
KUNAOSOKOQEGNB-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)CCSCCC(=O)OCC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
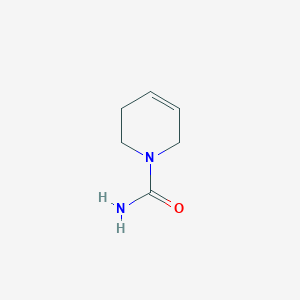
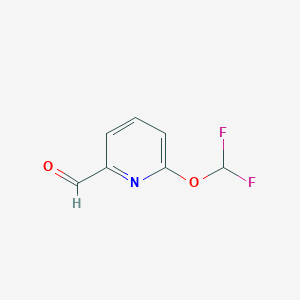
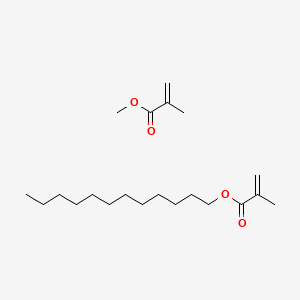
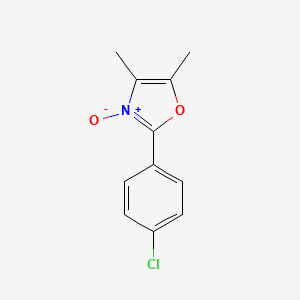
![Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-](/img/structure/B8651839.png)
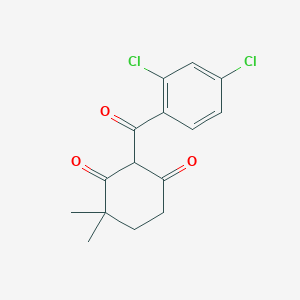
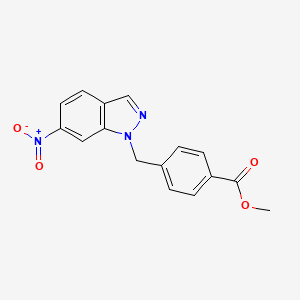
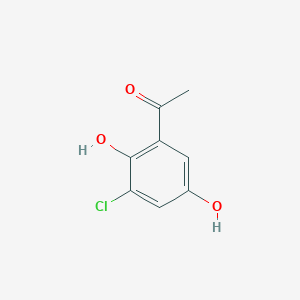
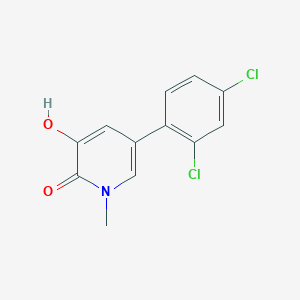
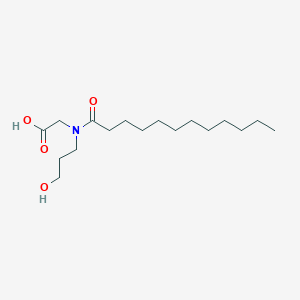
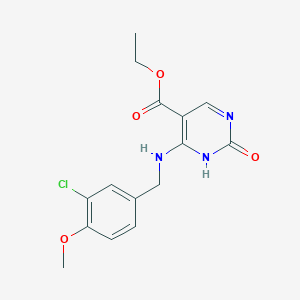
![methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8651892.png)
